Cas no 4318-56-3 (6-chloro-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione)

6-chloro-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Propiedades químicas y físicas
Nombre e identificación
-
- 3-Methyl-6-chlorouracil
- 6-chloro-3-methyl-2,4(1H,3H)-pyrimidinedione
- 6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione
- 6-Chloro-3-dimethyl uracil
- 3-METHYL-6-CHLOROURACI
- 6-Chloro-3-Methyuracil
- 6-Chloro-3-methyluracil
- 6-chloro-3-methyl-1H-pyrimidine-2,4-dione
- 6-Chloro-3-methyl-uracil
- 6-chlorouracil-3-Methyl
- CinnaMaMide, PredoMinantly trans
- 2,4(1H,3H)-Pyrimidinedione, 6-chloro-3-methyl-
- 6-CHLORO-2-HYDROXY-3-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE
- 6-chloro-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
- 6-Chloro-3-methylpyrimidine-2,4[1H,3H]-dione
- NSC55976
- zlchem 383
- PubChem4065
- 6-Chloro-3-methyl uracil
- MLS00
- F11245
- 4318-56-3
- Alogliptin intermediate
- NS00031319
- SMR000305496
- CS-W020095
- HMS2629J15
- EN300-189212
- AKOS000264936
- UNII-AYQ4JL346J
- MLS000723901
- SCHEMBL220198
- DB-026388
- Trelagliptin intermediate
- NSC-55976
- NCGC00245854-01
- NSC 55976
- CHEBI:189258
- GEO-00748
- Uracil, 6-chloro-3-methyl-
- Alogliptin impurity 86
- MFCD01074837
- STK177274
- CHEMBL1556752
- AC-8826
- SY002003
- SCHEMBL21653786
- BCP27871
- W-202755
- F8885-4682
- 3-Methyl-6-chlorouracil;6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione
- 6-chloro-2-hydroxy-3-methylpyrimidin-4(3H)-one
- 6-Chloro-3-methyluracil, >=98%
- AYQ4JL346J
- MFCD00829289
- MS-1869
- DTXSID00195763
- SB37175
- AB-323/25048121
- ALBB-012145
- 3-Methyl-6-chlorouracil; 6-Chloro-3-methylpyrimidine-2,4(1H,3H)-dione; 6-Chloro-3-methylpyrimidine-2,4-dione; 6-Chloro-3-methyluracil; 6-Chloro-3-methyl-2,4(1H,3H)-pyrimidinedione;
- C2300
- 6-Chloro-3-methyl-2,4(1H,3H)-pyrimidinedione #
-
- MDL: MFCD01074837
- Renchi: 1S/C5H5ClN2O2/c1-8-4(9)2-3(6)7-5(8)10/h2H,1H3,(H,7,10)
- Clave inchi: SGLXGFAZAARYJY-UHFFFAOYSA-N
- Sonrisas: ClC1=C([H])C(N(C([H])([H])[H])C(N1[H])=O)=O
Atributos calculados
- Calidad precisa: 160.00400
- Masa isotópica única: 160.004
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 10
- Cuenta de enlace giratorio: 0
- Complejidad: 224
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: 4
- Xlogp3: 0
- Superficie del Polo topológico: 49.4
Propiedades experimentales
- Denso: 0,896 gr/cm
- Punto de fusión: 278°C(lit.)
- Punto de ebullición: 225.3°C at 760 mmHg
- Punto de inflamación: 268.7 °Cat760mmHg
- índice de refracción: 1.58
- PSA: 54.86000
- Logp: -0.27300
6-chloro-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Información de Seguridad
-
Símbolo:
- Promover:warning
- Palabra de señal:Warning
- Instrucciones de peligro: H315,H319,H335
- Declaración de advertencia: P261,P305+P351+P338
- Número de transporte de mercancías peligrosas:UN 1992
- Wgk Alemania:3
- Código de categoría de peligro: 36/37/38
- Instrucciones de Seguridad: S26-S36
-
Señalización de mercancías peligrosas:
- Condiciones de almacenamiento:Inert atmosphere,2-8°C
- Términos de riesgo:R36/37/38
- Período de Seguridad:26-36
6-chloro-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Datos Aduaneros
- Código HS:2933599090
- Datos Aduaneros:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-chloro-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D404674-100g |
6-Chloro-3-methyl-1H-pyrimidine-2,4-dione |
4318-56-3 | 97% | 100g |
$400 | 2024-06-05 | |
Enamine | EN300-189212-0.25g |
6-chloro-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
4318-56-3 | 95% | 0.25g |
$19.0 | 2023-09-18 | |
Life Chemicals | F8885-4682-0.25g |
6-chloro-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
4318-56-3 | 95%+ | 0.25g |
$18.0 | 2023-09-05 | |
Life Chemicals | F8885-4682-1g |
6-chloro-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
4318-56-3 | 95%+ | 1g |
$21.0 | 2023-09-05 | |
Life Chemicals | F8885-4682-2.5g |
6-chloro-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
4318-56-3 | 95%+ | 2.5g |
$40.0 | 2023-09-05 | |
Fluorochem | 013479-25g |
6-Chloro-3-methyluracil |
4318-56-3 | 97% | 25g |
£28.00 | 2022-03-01 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY002003-10g |
6-Chloro-3-methyluracil |
4318-56-3 | ≥98% | 10g |
¥31.00 | 2024-07-09 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY002003-25g |
6-Chloro-3-methyluracil |
4318-56-3 | ≥98% | 25g |
¥47.00 | 2024-07-09 | |
TRC | C369665-10g |
6-Chloro-3-methyluracil |
4318-56-3 | 10g |
$ 144.00 | 2023-09-08 | ||
Chemenu | CM101942-500g |
6-Chloro-3-methyluracil |
4318-56-3 | 97% | 500g |
$434 | 2021-08-06 |
6-chloro-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Literatura relevante
-
1. Synthesis of 2,6-diamidopyridine derivatives and their functions as flavin receptors in chloroformNorio Tamura,Keita Mitsui,Tatsuya Nabeshima,Yumihiko Yano J. Chem. Soc. Perkin Trans. 2 1994 2229
-
2. A model for controlling redox reactivities of flavins by conformational changes between oxidized and reduced statesYumihiko Yano,Michiaki Nakazato,Kiyoshi Kasagawa J. Chem. Soc. Chem. Commun. 1984 498
-
3. 2,4,5,8,9,11-Hexa-azapentaphene-1,3,10,12(2H,5H,8H,11H)-tetraones (angular 5-deazapteridino-deazaflavins) with strong oxidizing powerFumio Yoneda,Masakazu Koga,Yumihiko Yano J. Chem. Soc. Perkin Trans. 1 1988 1813
-
4. Oxidation of α-hydroxy acids by an oxidation-active flavin mimic bearing a bipyridin-6-ylmethyl moiety in the presence of Zn2+ and a base in tert-butyl alcoholYumihiko Yano,Keita Mitsui,Youichi Ohsawa,Toshitada Kobayashi,Tatsuya Nabeshima J. Chem. Soc. Chem. Commun. 1993 1719
-
5. A new, general synthesis of purinesFumio Yoneda,Tomohisa Nagamatsu J. Chem. Soc. Perkin Trans. 1 1976 1547
4318-56-3 (6-chloro-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione) Productos relacionados
- 143390-89-0(Kresoxim-Methyl)
- 70258-18-3(2-Chloro-5-(chloromethyl)pyridine)
- 83055-99-6(Bensulfuron-Methyl)
- 1642-81-5(4-(Chloromethyl)benzoic acid)
- 67373-56-2(Dimethylthexylsilyl chloride)
- 74223-64-6(Metsulfuron-methyl)
- 99-76-3(Methyl Paraben)
- 2219378-66-0((3,3-difluoropropyl)(methyl)amine hydrochloride)
- 933028-21-8(N-(5-chloro-2,4-dimethoxyphenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide)
- 1427399-09-4(2,5-dibromo-7-fluoro-1,3-benzothiazole)

